
4-Methoxyanilinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-méthoxyanilinium est un composé organique de formule moléculaire C7H10NO. Il s'agit d'un dérivé de l'aniline, où le groupe amino est substitué par un groupe méthoxy en position para. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et la science des matériaux.
Méthodes De Préparation
Le 4-méthoxyanilinium peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de la 4-méthoxyaniline avec de l'acide chlorhydrique dans un solvant de méthanol. Le mélange est agité et laissé évaporer lentement, ce qui entraîne la formation de cristaux de chlorure de 4-méthoxyanilinium . Une autre méthode implique l'utilisation d'éther 18-couronne-6 pour former un adduit supramoléculaire avec le 4-méthoxyanilinium .
Analyse Des Réactions Chimiques
Le 4-méthoxyanilinium subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les dérivés quinoniques correspondants.
Réduction : Les réactions de réduction peuvent le reconvertir en 4-méthoxyaniline.
Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe méthoxy peut être remplacé par d'autres substituants.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.
Applications de recherche scientifique
Le 4-méthoxyanilinium a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de colorants, de médicaments et de parfums.
Biologie : Il a des applications dans l'étude de la modification des protéines et comme réactif dans les dosages biochimiques.
Médecine : Il est utilisé dans la synthèse de composés pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 4-méthoxyanilinium implique son interaction avec diverses cibles moléculaires. Dans le cas de son utilisation dans les matériaux ferroélectriques, le composé subit une transition de phase structurale désordre-ordre due au ralentissement du mouvement pendulaire du groupe 4-méthoxyanilinium lors du refroidissement . Cette transition entraîne la formation de ferroélectricité, qui se caractérise par une polarisation spontanée.
Applications De Recherche Scientifique
4-Methoxyanilinium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, medicines, and perfumes.
Biology: It has applications in the study of protein modification and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 4-methoxyanilinium involves its interaction with various molecular targets. In the case of its use in ferroelectric materials, the compound undergoes a disorder-order structural phase transition due to the slowing down of pendulum-like motion of the this compound group upon cooling . This transition results in the formation of ferroelectricity, which is characterized by spontaneous polarization.
Comparaison Avec Des Composés Similaires
Le 4-méthoxyanilinium peut être comparé à d'autres composés similaires, tels que :
4-Méthoxyaniline : Le composé parent sans le groupe anilinium.
4-Chloroanilinium : Un composé similaire où le groupe méthoxy est remplacé par un atome de chlore.
Perrehnate de 4-méthoxyanilinium : Un adduit supramoléculaire aux propriétés ferroélectriques uniques.
La singularité du 4-méthoxyanilinium réside dans sa capacité à former des structures supramoléculaires et ses applications dans les matériaux ferroélectriques, qui ne sont pas couramment observées dans ses analogues.
Propriétés
Numéro CAS |
181769-02-8 |
|---|---|
Formule moléculaire |
C7H10NO+ |
Poids moléculaire |
124.16 g/mol |
Nom IUPAC |
(4-methoxyphenyl)azanium |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3/p+1 |
Clé InChI |
BHAAPTBBJKJZER-UHFFFAOYSA-O |
SMILES canonique |
COC1=CC=C(C=C1)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine](/img/structure/B12549897.png)

![1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B12549915.png)
![2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B12549916.png)
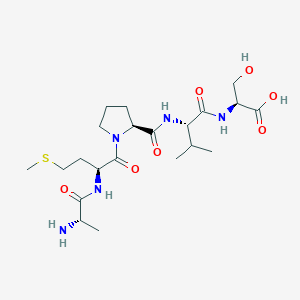
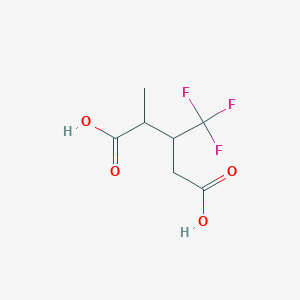
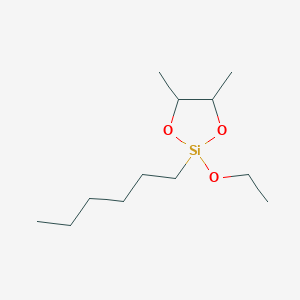
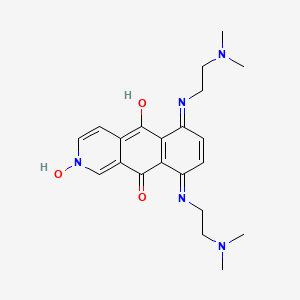
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12549941.png)

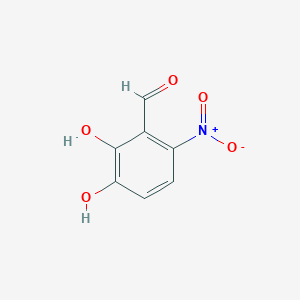
![5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12549965.png)

![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)
